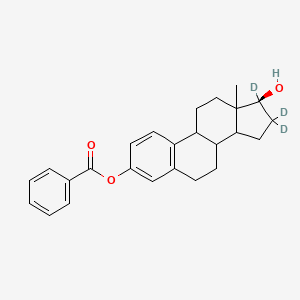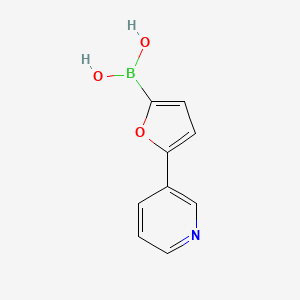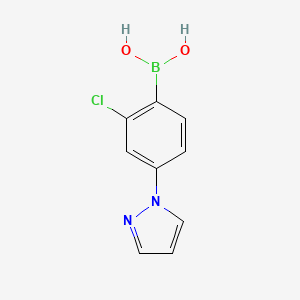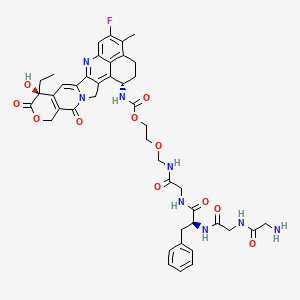
2-(4-(Dihexylamino)benzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dihexylamino)benzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitrile derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the dihexylamino group enhances the compound’s solubility and electronic characteristics, making it a subject of interest in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dihexylamino)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcite-based catalysts, such as Ti-Al-Mg hydrotalcite, under mild conditions . The reaction is usually performed in an organic solvent like ethyl acetate at a temperature of around 60°C, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of benzylidenemalononitrile derivatives often employs eco-friendly catalytic processes to minimize environmental impact. The use of solid catalysts, such as modified hydrotalcites, allows for the development of green and sustainable industrial processes . These catalysts can be reused multiple times, making the process cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(4-(Dihexylamino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidenemalononitrile derivatives.
科学研究应用
2-(4-(Dihexylamino)benzylidene)malononitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(4-(Dihexylamino)benzylidene)malononitrile involves its interaction with molecular targets through its electron-donating and accepting groups. The compound can participate in charge transfer interactions, influencing various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Similar Compounds
- Benzylidenemalononitrile
- (4-Chlorobenzylidene)malononitrile
- (4-Hydroxybenzylidene)malononitrile
- (4-(Dimethylamino)benzylidene)malononitrile
Uniqueness
2-(4-(Dihexylamino)benzylidene)malononitrile stands out due to the presence of the dihexylamino group, which enhances its solubility and electronic properties compared to other benzylidenemalononitrile derivatives. This unique feature makes it particularly valuable in applications requiring high solubility and specific electronic characteristics .
属性
CAS 编号 |
102348-86-7 |
|---|---|
分子式 |
C22H31N3 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
2-[[4-(dihexylamino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H31N3/c1-3-5-7-9-15-25(16-10-8-6-4-2)22-13-11-20(12-14-22)17-21(18-23)19-24/h11-14,17H,3-10,15-16H2,1-2H3 |
InChI 键 |
VUKZQFJCCITIMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)



![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)


![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080440.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080447.png)

![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)


